

An In-depth Technical Guide to Tributylmethylammonium Methyl Sulfate as an Ionic Liquid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tributylmethylammonium methyl sulfate*

Cat. No.: *B082111*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **tributylmethylammonium methyl sulfate**, a quaternary ammonium salt with growing significance as an ionic liquid. This document details its physicochemical properties, synthesis protocols, and diverse applications, with a focus on its role as a phase-transfer catalyst and in materials science.

Core Properties

Tributylmethylammonium methyl sulfate, also known as methyltributylammonium methyl sulfate or MTBS, is a quaternary ammonium salt with the chemical formula $C_{14}H_{33}NO_4S$.^{[1][2]} It is recognized for its utility as a phase-transfer catalyst and as a component in electrochemical systems.^{[1][3]}

The physical and chemical characteristics of **tributylmethylammonium methyl sulfate** are summarized in the table below.

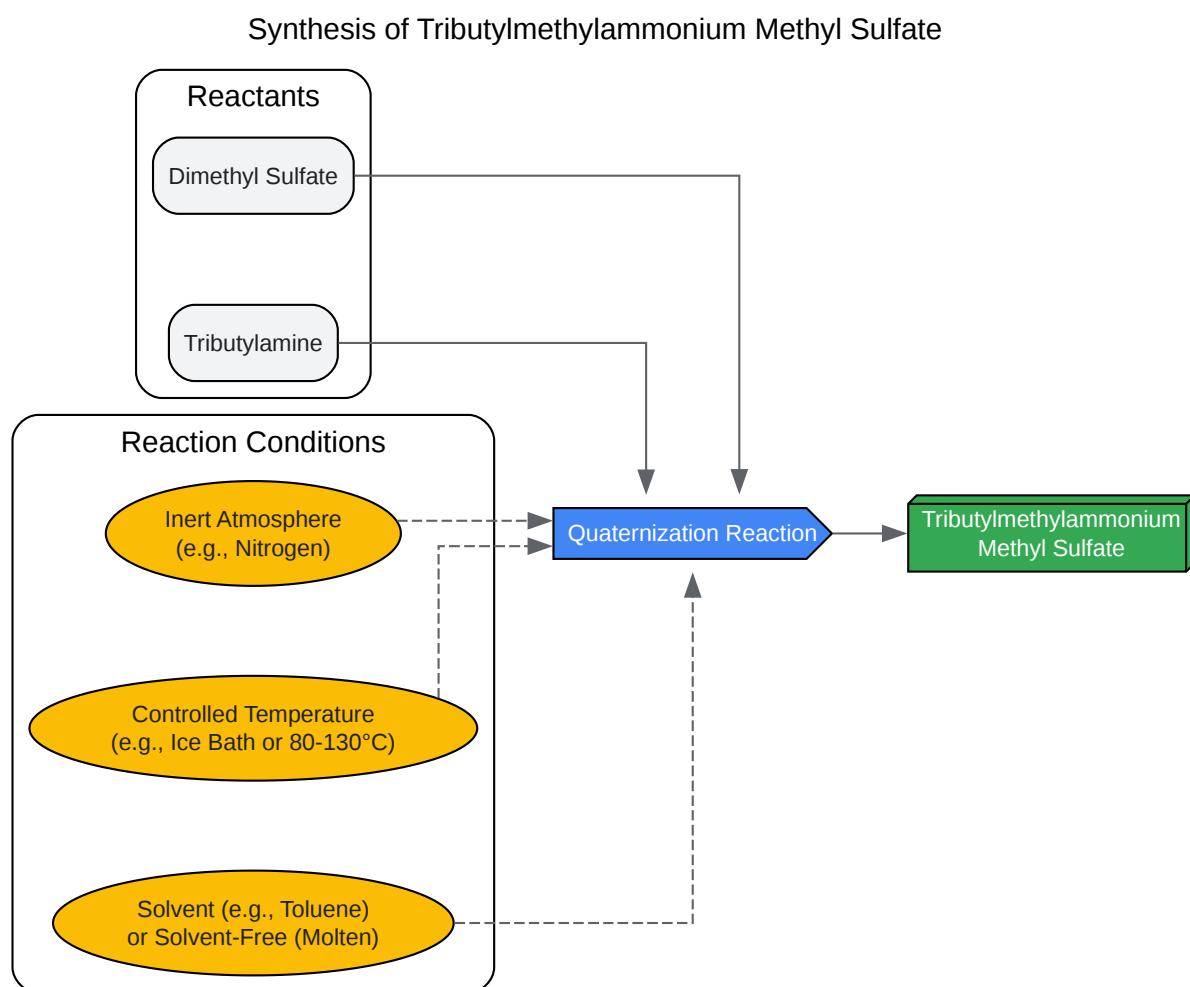
Property	Value	Source
Molecular Formula	C ₁₄ H ₃₃ NO ₄ S	[2] [4]
Molecular Weight	311.48 g/mol	[1] [2] [4]
CAS Number	13106-24-6	[1] [4]
Appearance	Viscous liquid or solid, depending on temperature; often white.	[3] [5]
Solubility	Highly soluble in polar solvents, less soluble in non- polar solvents.	[3]
Flash Point	179.50 °C (closed cup)	
Purity (typical)	≥95%	
Impurities	≤0.5% water, ≤30 mg/kg chloride (Cl ⁻)	

Identifier	Value	Source
IUPAC Name	methyl sulfate;tributyl(methyl)azanium	[4]
SMILES	CCCC--INVALID-LINK-- (CCCC)CCCC.COS(=O)(=O) [O-]	[4]
InChI	1S/C13H30N.CH4O4S/c1-5-8- 11-14(4,12-9-6-2)13-10-7-3;1- 5-6(2,3)4/h5-13H2,1-4H3;1H3, (H,2,3,4)/q+1;/p-1	[4]
InChIKey	FIMHASWLGDDANN- UHFFFAOYSA-M	[1] [4]

Synthesis of Tributylmethylammonium Methyl Sulfate

The primary method for synthesizing **tributylmethylammonium methyl sulfate** is through the direct quaternization of tributylamine with dimethyl sulfate.[\[1\]](#)[\[3\]](#) This reaction can be performed with or without a solvent.

Solvent-Based Synthesis Protocol:[\[1\]](#)[\[3\]](#)


- Dissolve dimethyl sulfate in an anhydrous solvent such as toluene.
- Prepare a separate solution of tributylamine in the same anhydrous solvent.
- Cool the dimethyl sulfate solution in an ice bath to manage the exothermic nature of the reaction.
- Maintain an inert atmosphere (e.g., using nitrogen gas) to prevent side reactions with atmospheric moisture or oxygen.
- Add the tributylamine solution dropwise to the cooled dimethyl sulfate solution with continuous stirring.
- A slight excess of tributylamine is often used to ensure complete consumption of the hazardous dimethyl sulfate.[\[1\]](#)
- After the addition is complete, the reaction mixture is typically stirred for a specified period to ensure completion.
- The product can then be isolated and purified.

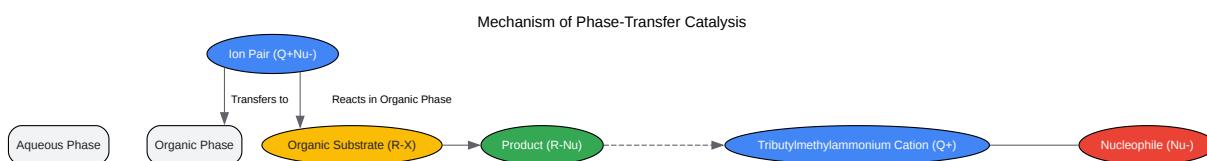
Solvent-Free Synthesis Protocol:[\[1\]](#)

- Charge a reaction vessel with molten tributylamine and stir under an inert gas blanket.
- Add dimethyl sulfate directly to the molten tributylamine.
- The exothermic reaction will increase the temperature of the mixture.

- Maintain the temperature above the melting point of the resulting quaternary ammonium salt to ensure the mixture remains homogeneous.[1]

Synthesis Workflow

[Click to download full resolution via product page](#)


Caption: General workflow for the synthesis of **tributylmethylammonium methyl sulfate**.

Applications

Tributylmethylammonium methyl sulfate has several applications, primarily stemming from its properties as an ionic liquid and phase-transfer catalyst.

As a phase-transfer catalyst, **tributylmethylammonium methyl sulfate** facilitates reactions between reactants in immiscible phases (e.g., an aqueous phase and an organic phase).^[1] The lipophilic tributylmethylammonium cation pairs with an anionic reactant from the aqueous phase, transporting it into the organic phase where it can react with the organic substrate.^[1] This mechanism is crucial for various organic syntheses, such as the synthesis of dialkyl sulfides and oxidation reactions using agents like potassium permanganate.^[1]

Phase-Transfer Catalysis Mechanism

[Click to download full resolution via product page](#)

Caption: Role of **tributylmethylammonium methyl sulfate** in phase-transfer catalysis.

Tributylmethylammonium methyl sulfate is utilized as a supporting electrolyte in various electrochemical systems due to its good electrochemical stability.^{[1][6]} One notable application is in the electrodeposition of metal alloys, such as Nickel-Tungsten (Ni-W), where it can influence the properties of the resulting material.^[6]

Application in Ni-W Alloy Electrodeposition:

In the electrodeposition of Ni-W alloys, the addition of **tributylmethylammonium methyl sulfate** (MTBS) to the electrolyte solution has been shown to affect the hardness and corrosion resistance of the resulting alloy.^[6]

Parameter	Ni-W without MTBS	Ni-W with MTBS	Source
Crystallite Size (before heat treatment)	4.7 nm	3.5 nm	[6]
Crystallite Size (after heat treatment)	20.4 nm	24.7 nm	[6]
Hardness (before heat treatment)	678 ± 48 HV	871 ± 105 HV	[6]
Hardness (after heat treatment)	1081 ± 41 HV	1456 ± 136 HV	[6]
Charge Transfer Resistance (R _{ct})	$763 \Omega \text{ cm}^2$	$688 \Omega \text{ cm}^2$	[6]

The presence of the large ions from MTBS can control the nucleation and growth of Ni-W crystals, leading to a more homogeneous deposit.[\[6\]](#) This results in a smaller crystallite size before heat treatment and significantly increased hardness both before and after heat treatment.[\[6\]](#)

Experimental Protocol for Ni-W Electrodeposition with MTBS:[\[6\]](#)

- Prepare an electrolyte solution containing:
 - 0.1 M Nickel chloride (NiCl₂)
 - 0.3 M Sodium tungstate (Na₂WO₄)
 - 0.6 M Tri-sodium citrate (Na₃C₆H₅O₇) as a complexing agent
 - 0.6 M Ammonium chloride (NH₄Cl) to increase current efficiency
 - 0.18 M Sodium bromide (NaBr) to improve conductivity
- Add 0.6 M **tributylmethylammonium methyl sulfate** (MTBS) as an additive.

- Perform electrodeposition on a suitable substrate (e.g., brass).
- Optionally, perform heat treatment on the resulting Ni-W alloy (e.g., at 600°C for 6 hours in an Ar gas atmosphere).

Furthermore, **tributylmethylammonium methyl sulfate** is employed as a supporting electrolyte in the electrochemical deposition of Metal-Organic Frameworks (MOFs), where it enhances the conductivity of the electrolyte solution.[\[1\]](#)

Safety and Handling

Tributylmethylammonium methyl sulfate is classified as causing serious eye irritation (H319).[\[4\]](#)[\[7\]](#)[\[8\]](#)

- P264: Wash skin thoroughly after handling.[\[7\]](#)
- P280: Wear protective gloves/protective clothing/eye protection/face protection.[\[7\]](#)
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[\[7\]](#)[\[8\]](#)
- P337+P313: If eye irritation persists: Get medical advice/attention.

It is essential to consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this compound.[\[8\]](#)[\[9\]](#) The toxicological properties have not been thoroughly investigated.[\[8\]](#)[\[9\]](#)

Conclusion

Tributylmethylammonium methyl sulfate is a versatile ionic liquid with established applications in phase-transfer catalysis and emerging uses in electrochemistry and materials science. Its synthesis is straightforward, and its properties can be leveraged to enhance reaction efficiency and material characteristics. As research into ionic liquids continues to expand, the potential applications for **tributylmethylammonium methyl sulfate** in various scientific and industrial fields, including drug development processes, are likely to grow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Tributylmethylammonium methyl sulfate | 13106-24-6 | Benchchem [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. Buy Tributylmethylammonium methyl sulfate (EVT-345102) | 13106-24-6 [evitachem.com]
- 4. Tributylmethylammonium methyl sulfate | C14H33NO4S | CID 11045164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Tributylmethylammonium methyl sulphate, ≥95% | 13106-24-6 | www.ottokemi.com [ottokemi.com]
- 6. journal.uctm.edu [journal.uctm.edu]
- 7. echemi.com [echemi.com]
- 8. angenechemical.com [angenechemical.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Tributylmethylammonium Methyl Sulfate as an Ionic Liquid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b082111#tributylmethylammonium-methyl-sulfate-as-an-ionic-liquid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com